molecular formula C10H19O6P B14494964 Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate CAS No. 65043-09-6

Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate

Cat. No.: B14494964
CAS No.: 65043-09-6
M. Wt: 266.23 g/mol
InChI Key: WSDATBNOHLSSJJ-UHFFFAOYSA-N
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Description

Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate is an organic compound with the molecular formula C10H19O6P. It is a phosphonate ester, characterized by the presence of a diethoxyphosphoryl group attached to a butenoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate typically involves the reaction of ethyl 3-butenoate with diethyl phosphite under basic conditions. The reaction proceeds via a Michael addition mechanism, where the diethyl phosphite adds to the double bond of the ethyl 3-butenoate, forming the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of phosphonate esters and related compounds.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphonate metabolism.

    Medicine: Research is ongoing to explore its potential as a prodrug for delivering phosphonate-based therapeutics.

    Industry: It is used in the production of flame retardants, plasticizers, and other materials.

Mechanism of Action

The mechanism of action of ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate involves its interaction with various molecular targets. The diethoxyphosphoryl group can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins. This can affect various biochemical pathways, including those involved in energy metabolism and signal transduction .

Comparison with Similar Compounds

    Ethyl 3-ethoxy-2-butenoate: Similar structure but lacks the diethoxyphosphoryl group.

    Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Contains a phosphonate group but with different substituents.

    Diethyl (3,3,4,4,4-pentafluorobut-1-yn-1-yl)phosphonate: Another phosphonate ester with perfluoroalkyl substituents.

Uniqueness: Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate is unique due to its combination of a butenoate moiety with a diethoxyphosphoryl group.

Properties

CAS No.

65043-09-6

Molecular Formula

C10H19O6P

Molecular Weight

266.23 g/mol

IUPAC Name

ethyl 3-diethoxyphosphoryloxybut-3-enoate

InChI

InChI=1S/C10H19O6P/c1-5-13-10(11)8-9(4)16-17(12,14-6-2)15-7-3/h4-8H2,1-3H3

InChI Key

WSDATBNOHLSSJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=C)OP(=O)(OCC)OCC

Origin of Product

United States

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